An In-depth Technical Guide on the Synthesis and Characterization of Boc-L-beta-homotryptophan
An In-depth Technical Guide on the Synthesis and Characterization of Boc-L-beta-homotryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-Boc-L-β-homotryptophan, a valuable building block in peptidomimetics and drug discovery. The document details a common synthetic route and provides expected characterization data based on established chemical principles and data from analogous compounds.
Introduction
Boc-L-β-homotryptophan, chemically known as (3S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid, is a protected derivative of L-β-homotryptophan. The incorporation of β-amino acids into peptide backbones can induce unique secondary structures and enhance resistance to enzymatic degradation, making them of significant interest in the development of novel therapeutics. The Boc (tert-butoxycarbonyl) protecting group allows for its use in standard solid-phase and solution-phase peptide synthesis.
Synthesis
A prevalent method for the synthesis of β-amino acids from their α-amino acid counterparts is the Arndt-Eistert homologation.[1][2][3] This reaction sequence extends the carbon chain of a carboxylic acid by one methylene group. The overall workflow for the synthesis of Boc-L-β-homotryptophan from N-α-Boc-L-tryptophan is depicted below.
Experimental Protocol: Arndt-Eistert Homologation
The following is a generalized experimental protocol for the Arndt-Eistert homologation of N-α-Boc-L-tryptophan.[1][2][4]
Step 1: Formation of N-α-Boc-L-tryptophan acyl chloride
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To a solution of N-α-Boc-L-tryptophan (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
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A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.
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Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
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The reaction progress can be monitored by the cessation of gas evolution.
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Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Formation of N-α-Boc-L-tryptophanyl diazomethane
Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is to use trimethylsilyldiazomethane (TMS-diazomethane).[4]
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Dissolve the crude N-α-Boc-L-tryptophan acyl chloride in an anhydrous aprotic solvent (e.g., THF or diethyl ether).
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Cool the solution to 0 °C.
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Slowly add a freshly prepared solution of diazomethane in diethyl ether (2.0-2.5 eq) or a solution of TMS-diazomethane (2.0 M in hexanes, 2.0 eq) until a persistent yellow color is observed, indicating a slight excess of diazomethane.
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Stir the reaction mixture at 0 °C for 2-3 hours and then allow it to warm to room temperature overnight.
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Excess diazomethane can be quenched by the careful addition of a few drops of acetic acid until the yellow color disappears.
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The solvent is typically removed under reduced pressure to yield the crude diazoketone.
Step 3: Wolff Rearrangement and Hydrolysis to Boc-L-β-homotryptophan
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Dissolve the crude diazoketone in a mixture of a suitable solvent such as 1,4-dioxane and water.
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Add a catalyst, such as silver benzoate (0.1-0.2 eq) or silver oxide (0.1 eq).[2]
-
Heat the reaction mixture, typically to 50-80 °C, and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).[2]
-
Upon completion, cool the mixture to room temperature and filter to remove the catalyst.
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Acidify the filtrate with a dilute acid (e.g., 1 N HCl) to pH 3-4.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Boc-L-β-homotryptophan.
Characterization
The synthesized Boc-L-β-homotryptophan should be characterized to confirm its identity and purity. The following section outlines the expected data from various analytical techniques.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 229639-48-9 | [5][6] |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [7] |
| Molecular Weight | 318.37 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 137-138 °C | |
| Optical Rotation ([α]D) | -22 ± 2° (c=1 in EtOH) | [7] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for Boc-L-β-homotryptophan.
¹H NMR (Proton Nuclear Magnetic Resonance)
Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.40 | s | 9H | C(CH₃)₃ (Boc group) |
| ~2.50 | m | 2H | -CH₂-COOH |
| ~3.00-3.20 | m | 2H | Indole-CH₂- |
| ~4.20 | m | 1H | CH-NHBoc |
| ~6.80-7.60 | m | 5H | Indole aromatic protons |
| ~8.10 | br s | 1H | Indole N-H |
| ~10.80 | br s | 1H | COOH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~28.5 | C(CH₃)₃ (Boc group) |
| ~30.0 | Indole-CH₂- |
| ~38.0 | -CH₂-COOH |
| ~49.0 | CH-NHBoc |
| ~79.5 | C(CH₃)₃ (Boc group) |
| ~110.0-136.0 | Indole carbons |
| ~156.0 | C=O (Boc group) |
| ~174.0 | C=O (Carboxylic acid) |
MS (Mass Spectrometry)
Ionization Mode: ESI+
| m/z | Interpretation |
| 319.16 | [M+H]⁺ |
| 341.14 | [M+Na]⁺ |
| 263.12 | [M-C₄H₈+H]⁺ (Loss of isobutylene) |
| 219.11 | [M-Boc+H]⁺ (Loss of Boc group) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (indole and amide) |
| ~3300-2500 | O-H stretch (carboxylic acid) |
| ~2970, 2930 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1690 | C=O stretch (Boc carbamate) |
| ~1520 | N-H bend (amide II) |
| ~1160 | C-O stretch (Boc) |
| ~740 | C-H bend (aromatic) |
Characterization Workflow
The logical flow for characterizing a newly synthesized batch of Boc-L-β-homotryptophan is outlined below.
Conclusion
This guide provides a detailed framework for the synthesis and characterization of Boc-L-β-homotryptophan. The Arndt-Eistert homologation offers a reliable method for its preparation from the readily available N-α-Boc-L-tryptophan. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this important building block for peptide and medicinal chemistry.
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 3. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. (S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid | 229639-48-9 [sigmaaldrich.com]
- 7. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
